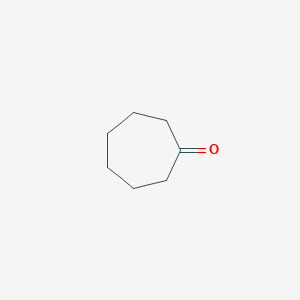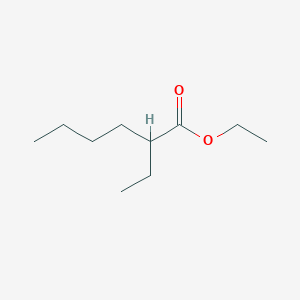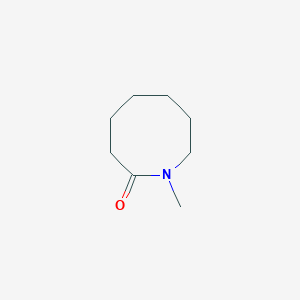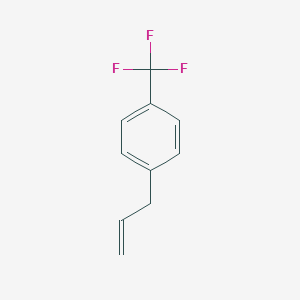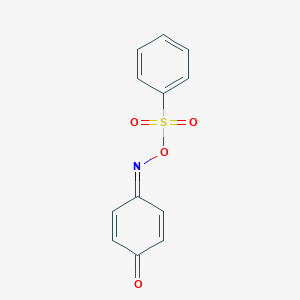![molecular formula C8H13NO B156942 Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) CAS No. 126344-06-7](/img/structure/B156942.png)
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-azabicyclo[221]hept-4-yl)- (9CI) is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Another method involves the enantiospecific synthesis starting from readily available trans-4-hydroxy-L-proline. This process includes several steps, such as the conversion of the key intermediate (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, followed by cyclization to yield the desired azabicycloheptane derivatives .
Industrial Production Methods
Industrial production methods for Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the palladium-catalyzed reactions, suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify functional groups within the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other functionalized derivatives of the bicyclic structure .
Scientific Research Applications
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific chemical properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the functional groups present and the context of its application .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but differs in the position of functional groups and nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) is unique due to its specific acetyl group and the position of the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
126344-06-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
InChI Key |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
Canonical SMILES |
CC(=O)C12CCN(C1)CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



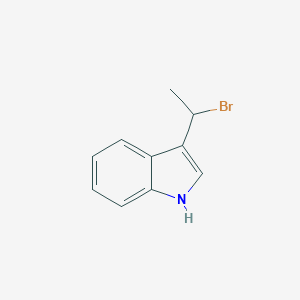
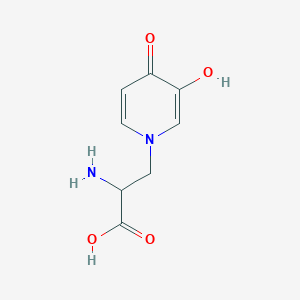
![IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE](/img/structure/B156870.png)
